molecular formula C10H21ClN2O B6219165 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride CAS No. 2751610-08-7

2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride

Cat. No.: B6219165
CAS No.: 2751610-08-7
M. Wt: 220.7
InChI Key:
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Description

2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride is an organic compound with the molecular formula C10H20N2O.ClH. It is a derivative of propanamide and features a cyclohexyl group, an amino group, and a methyl group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclohexylamine with N-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amide with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride is unique due to its specific structural features, such as the presence of both a cyclohexyl group and a methyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

2751610-08-7

Molecular Formula

C10H21ClN2O

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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